KSQ-4279 Demonstrates a Distinct Allosteric Binding Mode Compared to the Tool Compound ML323
KSQ-4279 binds to the same cryptic allosteric site on USP1 as the well-established tool compound ML323, yet it induces a subtly different conformational change. Cryo-electron microscopy (cryo-EM) revealed that KSQ-4279 stabilizes a distinct USP1 structure compared to ML323, with both inhibitors filling a hydrophobic tunnel-like pocket and increasing the protein's thermal stability [1].
| Evidence Dimension | USP1 binding mode and induced conformational change |
|---|---|
| Target Compound Data | KSQ-4279 binds to the cryptic USP1 site, inducing a distinct protein conformation and increased thermal stability [1]. |
| Comparator Or Baseline | ML323, a well-established USP1 tool compound, also binds to the same cryptic site but induces a subtly different conformation [1]. |
| Quantified Difference | The difference is structural and qualitative, with both compounds increasing thermal stability, but through distinct protein conformations. A specific quantitative metric for this conformational difference is not provided in the abstract, but the study establishes a clear structural distinction. |
| Conditions | Biochemical assays and cryo-electron microscopy using purified human USP1 protein complexed with UAF1 and ubiquitinated FANCD2 [1]. |
Why This Matters
The unique allosteric binding mode of KSQ-4279, distinct from a common tool compound, can translate into different pharmacological profiles and potential therapeutic advantages, making direct substitution with ML323 for mechanistic studies or drug development unsound.
- [1] Rennie ML, Gundogdu M, Arkinson C, Liness S, Frame S, Walden H. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. J Med Chem. 2024 Aug 27;67(17):15557-15568. doi: 10.1021/acs.jmedchem.4c01184. View Source
